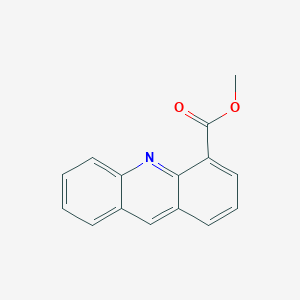

Methyl Acridine-4-carboxylate

Description

BenchChem offers high-quality Methyl Acridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Acridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl acridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11-9-10-5-2-3-8-13(10)16-14(11)12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFITRVWCNEJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453921 | |

| Record name | Methyl Acridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188054-45-7 | |

| Record name | Methyl Acridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Putative Mechanism of Action for 9-Methylacridine-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

Acridine derivatives represent a highly versatile class of nitrogen-containing heterocycles, historically leveraged in the development of antimalarial, antibacterial, and antineoplastic agents. Among these, 9-Methylacridine-4-carboxylic acid has emerged as a structurally compelling scaffold. The planar tricyclic system inherently possesses strong DNA-binding capabilities, while the specific substitutions at the 4- and 9-positions dramatically alter its pharmacokinetic and pharmacodynamic profiles. This whitepaper elucidates the putative multi-targeted mechanism of action of 9-Methylacridine-4-carboxylic acid, providing researchers and drug development professionals with a rigorous framework for biophysical characterization and assay development.

Structural Pharmacophore & Target Engagement

To understand the causality behind the compound's biological activity, we must deconstruct its structural pharmacophore:

-

The Acridine Core: The highly conjugated, planar tricyclic ring system is the primary driver for DNA intercalation. It facilitates strong π−π stacking interactions with the nucleobases of the DNA double helix.

-

The 4-Carboxylic Acid Moiety: This functional group modulates the electronic distribution of the ring system and provides a critical hydrogen-bond donor/acceptor site. It significantly influences the compound's pKa, altering its protonation state in physiological microenvironments (e.g., the acidic tumor microenvironment), thereby enhancing selective cellular uptake and solubility 1.

-

The 9-Methyl Substitution: Introduces targeted steric bulk. While the parent acridine core intercalates smoothly, the 9-methyl group protrudes into the DNA major/minor groove, acting as a structural wedge that specifically interacts with DNA-associated enzymes, shifting the molecule from a simple binder to an enzyme poison 2.

The Multi-Targeted Mechanism of Action

DNA Intercalation and Helical Distortion

The fundamental mechanism of cytotoxicity for 9-Methylacridine-4-carboxylic acid is classical DNA intercalation. The planar aromatic system inserts between adjacent base pairs, driven by hydrophobic forces and stabilized by π−π stacking. This insertion forces the base pairs apart, unwinding the double helix and increasing the overall contour length of the DNA polymer. This structural distortion disrupts normal transcriptional and replicative machinery.

Topoisomerase Poisoning

Rather than merely inhibiting the catalytic activity of topoisomerases, 9-methylated acridines act as interfacial poisons . By intercalating at the DNA cleavage site, the compound stabilizes the transient Topoisomerase-DNA covalent cleavage complex. The 9-methyl group physically clashes with the enzyme's religation domain, preventing the resealing of DNA strand breaks. This accumulation of double-strand breaks triggers the DNA damage response (DDR), ultimately culminating in cell cycle arrest and apoptosis 2.

G-Quadruplex (G4) Stabilization

Biophysical studies indicate that acridine-4-carboxamide derivatives exhibit high affinity for G-quadruplex structures found in telomeric overhangs and oncogene promoters (e.g., c-myc) 3. 9-Methylacridine-4-carboxylic acid stacks upon the terminal G-tetrads, thermodynamically stabilizing the secondary structure. This prevents telomerase from maintaining telomere length, inducing replicative senescence in immortalized cancer cells.

Proposed multi-targeted mechanism of action leading to cellular apoptosis.

Quantitative Data & Comparative Analysis

To contextualize the efficacy of 9-Methylacridine-4-carboxylic acid, we must benchmark it against established fluorophores and intercalators. The tables below summarize the expected biophysical and photophysical parameters based on comparative acridine scaffolds 4, 5.

Table 1: Comparative Binding and Photophysical Properties

| Compound | Primary Target / Mechanism | Selectivity | Fluorescence Emission | Cytotoxicity Profile |

| 9-Methylacridine-4-carboxylic acid | DNA Intercalation / G4 Stabilization | High for G4 over dsDNA | Blue-green to orange-red | High (Anticancer/Antimicrobial) |

| DAPI (Reference) | AT-rich Minor Groove Binding | High for dsDNA | Blue (~461 nm) | Low (at working concentrations) |

| Acridine-4-carboxylic acid | DNA Intercalation / Biofilm Inhibition | N/A | Environmentally sensitive | Moderate (Antifungal) |

Table 2: Expected Biophysical Assay Outcomes for Intercalation Validation

| Analytical Technique | Expected Observation | Mechanistic Implication |

| UV-Vis Spectroscopy | Hypochromism and bathochromic shift | Stacking interactions between acridine ring and base pairs |

| Fluorescence Quenching | Quenching of Ethidium Bromide (EB) | Competitive displacement of EB from intercalation sites |

| Circular Dichroism (CD) | Perturbation of intrinsic DNA bands | Alteration of secondary structure (helical unwinding) |

| Capillary Viscometry | Increase in relative viscosity | Lengthening of the DNA helix (classical intercalation) |

Experimental Protocols for Mechanistic Validation

A robust drug development pipeline requires self-validating experimental systems. The following protocols are designed to definitively prove the putative mechanisms outlined above.

Self-validating experimental workflow for biophysical characterization.

Protocol 1: FRET-Based G-Quadruplex Melting Assay

Objective: Quantify the thermodynamic stabilization of G-quadruplex DNA by 9-Methylacridine-4-carboxylic acid.

Methodology:

-

Oligonucleotide Preparation: Suspend a dual-labeled G-quadruplex-forming sequence (e.g., F21T: 5'-FAM-d[G 3 (T$_2 AG _3 ) _3$]-TAMRA-3') in a potassium-rich buffer (10 mM lithium cacodylate, 50 mM KCl, pH 7.4).

-

Annealing: Heat the oligonucleotide to 95°C for 5 minutes, then slowly cool to room temperature overnight to allow proper G-quadruplex folding.

-

Ligand Incubation: Add varying concentrations of 9-Methylacridine-4-carboxylic acid (0.1 µM to 10 µM) to the folded DNA (final DNA concentration: 0.2 µM).

-

Thermal Denaturation: Using a real-time PCR thermocycler, monitor FAM fluorescence (Excitation: 492 nm, Emission: 516 nm) while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.

-

Data Analysis: Determine the melting temperature ( Tm ) from the first derivative of the melting curve. Calculate ΔTm=Tm(ligand)−Tm(control) .

Causality & Validation: Why do we use dual-labeled oligos? The folded G-quadruplex brings the FAM and TAMRA fluorophores within the Förster radius, quenching the donor via FRET. Upon thermal denaturation, the structure unfolds, separating the fluorophores and restoring FAM fluorescence. A rightward shift in the melting temperature ( ΔTm ) in the presence of the ligand directly quantifies the thermodynamic stabilization energy, proving target engagement rather than non-specific electrostatic binding 3.

Protocol 2: Capillary Viscometry for Intercalation Confirmation

Objective: Differentiate classical intercalation from minor groove binding.

Methodology:

-

Preparation: Prepare a highly polymerized calf thymus DNA (ctDNA) solution (0.5 mM base pairs) in a standard buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Apparatus Setup: Utilize an Ostwald micro-viscometer submerged in a thermostated water bath precisely maintained at 25.0 ± 0.1°C.

-

Titration: Measure the flow time of the buffer ( t0 ), the DNA alone ( tDNA ), and the DNA in the presence of increasing ratios of 9-Methylacridine-4-carboxylic acid ( r=[Ligand]/[DNA] from 0 to 0.2).

-

Data Analysis: Calculate relative viscosity ( η/η0 ) using the flow times. Plot (η/η0)1/3 against the binding ratio r .

Causality & Validation: Why measure viscosity? Minor groove binders (like DAPI) or electrostatic binders do not alter the axial length of DNA. In contrast, classical intercalators force the base pairs apart by approximately 3.4 Å per bound molecule to accommodate the planar aromatic ring. This physical elongation increases the hydrodynamic volume of the DNA polymer, manifesting macroscopically as an increase in relative viscosity. A linear increase in (η/η0)1/3 versus the binding ratio definitively validates the intercalative mechanism 5.

References

-

An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid - Benchchem. 2

-

A Comparative Guide to Nuclear Staining: 9-Methylacridine-4-carboxylic acid vs. DAPI - Benchchem. 4

-

Comparative Analysis of 9-Methylacridine-4-carboxylic Acid's Specificity for G-Quadruplex Structures - Benchchem. 3

-

Application Note: Biophysical Characterization of DNA Intercalation by 9-Methylacridine-4-carboxylic acid - Benchchem. 5

-

Buy Acridine-4-carboxylic Acid | 31327-97-6 - Smolecule. 1

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC.

Sources

Synthesis and Characterization of Methyl Acridine-4-carboxylate: A Technical Whitepaper

Executive Summary

Methyl acridine-4-carboxylate (also known as acridine-4-carboxylic acid methyl ester) is a critical intermediate in the synthesis of advanced intercalating pharmacophores. The planar, highly conjugated tricyclic acridine scaffold allows for robust π−π stacking interactions with double-stranded DNA, making its derivatives highly sought after in the development of topoisomerase I/II inhibitors, anticancer therapeutics, and novel antimicrobial agents[1].

This whitepaper provides a comprehensive, field-tested guide to the synthesis and characterization of methyl acridine-4-carboxylate. By detailing self-validating experimental protocols and elucidating the causality behind specific synthetic choices, this guide serves as an authoritative resource for researchers and drug development professionals.

Mechanistic Pathways & Synthetic Strategies

The synthesis of methyl acridine-4-carboxylate typically relies on two primary methodologies, depending on the available starting materials: the classical Fischer esterification of acridine-4-carboxylic acid, and the direct oxidative esterification of acridine-4-carbaldehyde.

Route A: Fischer Esterification

The most direct route involves the acid-catalyzed Fischer esterification of acridine-4-carboxylic acid[2]. In this equilibrium-driven process, methanol serves as both the solvent and the nucleophile. A catalytic amount of concentrated sulfuric acid ( H2SO4 ) is employed.

-

Causality of Reagents: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol. Furthermore, the continuous refluxing conditions help drive the equilibrium toward the ester product.

Route B: Direct Oxidative Esterification

An alternative, highly efficient approach utilizes acridine-4-carbaldehyde as the starting material[1]. By treating the aldehyde with elemental iodine ( I2 ) and potassium hydroxide ( KOH ) in methanol, the aldehyde is directly converted to the methyl ester.

-

Causality of Reagents: The reaction proceeds via the formation of a hemiacetal intermediate in methanol. The alkaline iodine generates reactive hypoiodite ( IO− ), which rapidly oxidizes the hemiacetal directly to the ester, bypassing the need to isolate a carboxylic acid intermediate. This method is particularly useful for avoiding harsh acidic conditions if the substrate contains acid-sensitive functional groups.

Synthetic pathways for Methyl Acridine-4-carboxylate.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring) are embedded to verify reaction progression before proceeding to workup.

Protocol A: Fischer Esterification of Acridine-4-carboxylic Acid

Adapted from established antimicrobial acridine synthesis frameworks[2].

Materials:

-

Acridine-4-carboxylic acid: 1.5 g (6.72 mmol)

-

Anhydrous Methanol: 30 mL

-

Concentrated H2SO4 : 4-5 drops

Step-by-Step Methodology:

-

Dissolution: Suspend 1.5 g of acridine-4-carboxylic acid in 30 mL of anhydrous methanol in a 100 mL round-bottom flask. Rationale: Anhydrous conditions prevent the reverse hydrolysis reaction, pushing the equilibrium toward the ester.

-

Catalysis: Carefully add 4-5 drops of concentrated H2SO4 to the suspension while stirring. The mixture may exhibit a slight color change as the acridine nitrogen is protonated.

-

Reflux: Attach a reflux condenser and heat the mixture on a sand bath or heating mantle to a gentle reflux (approx. 65°C) with vigorous magnetic stirring for 4 hours.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Silica gel G stationary phase and a mobile phase of 100% Ethyl Acetate or Chloroform/Methanol (9:1). The disappearance of the highly polar baseline acid spot and the emergence of a higher Rf spot confirms ester formation.

-

Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator. Neutralize the remaining acidic residue with a saturated aqueous sodium bicarbonate ( NaHCO3 ) solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate. The resulting residue is pure methyl acridine-4-carboxylate, which can be recrystallized from hot ethanol if necessary.

Protocol B: Oxidative Esterification of Acridine-4-carbaldehyde

Optimized for direct conversion with high atom economy[1].

Materials:

-

Acridine-4-carbaldehyde: 600 mg (2.90 mmol)

-

Iodine ( I2 ): 1.17 g (4.63 mmol)

-

Potassium Hydroxide ( KOH ): 455 mg (8.11 mmol)

-

Methanol: 16 mL (divided)

Step-by-Step Methodology:

-

Preparation: Dissolve 600 mg of acridine-4-carbaldehyde and 1.17 g of I2 in 8 mL of methanol. Cool the solution to 0°C using an ice bath.

-

Base Addition: In a separate vial, dissolve 455 mg of KOH in 8 mL of methanol. Add this alkaline solution dropwise to the aldehyde/iodine mixture over 15 minutes to control the exothermic generation of hypoiodite.

-

Reaction: Stir the mixture at 0°C for 2 hours, then remove the ice bath and allow it to warm to room temperature (RT), stirring for an additional 4 hours.

-

In-Process Validation: The initial dark brown color of the iodine will gradually fade as it is consumed. TLC (Ethyl Acetate/Hexane 1:1) should show the complete consumption of the aldehyde.

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate ( Na2S2O3 ) to neutralize any unreacted iodine. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo. Yields typically range from 73–91%[1].

Physicochemical & Spectroscopic Characterization

Accurate characterization is paramount for validating the structural integrity of the synthesized pharmacophore. The introduction of the methyl ester group induces distinct spectroscopic signatures compared to the parent acid[2][3].

Rationale for Signal Assignments

-

IR Spectroscopy: The conversion of the carboxylic acid to an ester is confirmed by the disappearance of the broad O-H stretch (typically 2500-3300 cm−1 ) and the appearance of a sharp, strong C=O stretching vibration around 1710-1730 cm−1 . Furthermore, aliphatic C-H stretching from the new methoxy group appears near 2895 cm−1 .

-

NMR Spectroscopy: In 1H NMR, the most diagnostic signal is a sharp, distinct singlet integrating to three protons at approximately δ 4.00 ppm, corresponding to the −OCH3 group. The aromatic protons of the acridine core remain highly deshielded (7.18–8.79 ppm) due to the extensive π -conjugation and the electron-withdrawing nature of the ester group at the 4-position.

Quantitative Data Summary

The following table consolidates the expected analytical data for pure methyl acridine-4-carboxylate:

| Analytical Method | Key Signals / Values | Structural Assignment / Significance |

| Yield | 73% – 91% | High efficiency across both synthetic routes. |

| IR (ATR) | ~3009 cm−1 | Aromatic C-H stretching (acridine core). |

| IR (ATR) | ~2895 cm−1 | Aliphatic C-H stretching (methoxy group). |

| IR (ATR) | ~1715 cm−1 | Strong C=O stretching (ester carbonyl). |

| 1H NMR (500 MHz, CDCl3 ) | δ 4.00 (s, 3H) | Methoxy protons ( −OCH3 ). |

| 1H NMR (500 MHz, CDCl3 ) | δ 7.18 – 8.79 (m, 7H) | Aromatic protons of the acridine scaffold. |

| 13C NMR (126 MHz, CDCl3 ) | δ 168.3 | Carbonyl carbon ( C=O ). |

| 13C NMR (126 MHz, CDCl3 ) | δ 52.4 | Methoxy carbon ( −OCH3 ). |

| HRMS (m/z) | [M+H] + calcd: 238.0863 | Confirms exact molecular mass ( C15H11NO2 ). |

Applications in Drug Development

Methyl acridine-4-carboxylate serves as a foundational building block for synthesizing complex N-acylhydrazones and carboxamides. These downstream derivatives are heavily utilized in oncology and infectious disease research[3][4].

Mechanism of Action

The planar nature of the acridine core allows it to slip between the base pairs of double-stranded DNA ( π−π stacking). When functionalized at the 4-position (e.g., via hydrazide or amide linkages derived from the methyl ester), the compound can project side chains into the DNA minor or major grooves. This intercalation stabilizes the DNA duplex and prevents the normal function of Topoisomerase I and II, enzymes critical for DNA unwinding during replication. The resulting replication blockade triggers apoptosis in rapidly dividing cancer cells or bacterial pathogens[1][4].

Pharmacological mechanism of action for acridine-based DNA intercalators.

Sources

Photophysical Properties of Acridine-Based Fluorescent Probes: A Technical Guide for Advanced Sensing and Diagnostics

The Acridine Scaffold: Structural Basis of Photophysics

Acridine, a nitrogen-containing tricyclic heteroaromatic compound, serves as a highly versatile fluorophore scaffold. Its planar, rigid structure promotes strong π−π∗ transitions, yielding robust absorption and emission profiles. The photophysical behavior of acridine derivatives is profoundly sensitive to their microenvironment—specifically polarity, viscosity, and pH[1]. By functionalizing the acridine core with specific electron-donating or electron-withdrawing moieties, researchers can engineer probes that respond to target analytes via distinct photophysical mechanisms, making them invaluable in biological sensing and drug development.

Fundamental Photophysical Properties

The utility of an acridine probe is largely dictated by its fluorescence quantum yield ( Φf ), which measures the efficiency of converting absorbed photons into emitted photons. Table 1 summarizes the quantum yields of benchmark acridine dyes.

Quantitative Data Summary: Quantum Yields

| Acridine Dye | Solvent/Condition | Fluorescence Quantum Yield ( Φf ) | Reference Standard |

| Acridine Orange | Basic Ethanol | 0.20 | Soep et al., 1972[2] |

| Proflavine | Water, pH 7 | 0.34 | Melhuish, 1964[2] |

| Acridine Yellow | Ethanol | 0.47 | Olmsted, 1979[2] |

| 9-Aminoacridine | Ethanol | 0.99 | Strickler & Berg, 1962[2] |

Causality in Quantum Yield Variations: The stark contrast in quantum yields—from 0.20 for Acridine Orange to 0.99 for 9-Aminoacridine—is rooted in molecular symmetry and non-radiative decay pathways. The amino group at the 9-position of 9-aminoacridine strongly donates electron density into the acridine core. This raises the energy level of the lowest unoccupied molecular orbital (LUMO) and increases the energy gap between the singlet ( S1 ) and triplet ( T1 ) excited states. By widening this gap, the molecule minimizes intersystem crossing (ISC) to the triplet state, thereby maximizing radiative decay and achieving a near-perfect quantum yield[2].

Mechanistic Pathways: Modulating Emission via PET and ICT

Acridine probes are typically engineered as "turn-on" or ratiometric sensors by exploiting specific energy or electron transfer mechanisms[3].

-

Photoinduced Electron Transfer (PET): In a typical PET-based acridine sensor, a receptor moiety (e.g., an amine or terpyridyl ligand) is electronically decoupled from the acridine core. Upon photon absorption, an electron from the receptor's highest occupied molecular orbital (HOMO) rapidly transfers to the fluorophore's HOMO, quenching fluorescence. When a target analyte (such as Zn2+ , Cd2+ , or H+ ) coordinates with the receptor, the receptor's HOMO energy is lowered, thermodynamically blocking PET and restoring the acridine's intrinsic fluorescence[4].

-

Intramolecular Charge Transfer (ICT): ICT mechanisms rely on a "push-pull" electron dynamic. For example, coupling an electron-donating acridine unit with an electron-withdrawing triazine group creates an A-D-A' system[5]. Excitation induces a charge transfer that drastically alters the molecule's dipole moment. Analyte binding perturbs this electron density, altering the HOMO-LUMO gap and resulting in a pronounced solvatochromic shift (e.g., green to yellow emission) rather than simple quenching[5].

Logical flow of PET and ICT mechanisms in acridine-based fluorescent probes.

Experimental Methodology: Self-Validating Quantum Yield Determination

Accurate quantification of photophysical properties requires rigorous, self-validating protocols. The comparative method is the gold standard for determining relative fluorescence quantum yield[2].

Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of dilute solutions for both the acridine probe and a reference standard (e.g., Quinine Sulfate in 0.1M H2SO4 , Φf=0.546 ) in optically matched solvents.

-

Causality: Matching solvents ensures identical refractive indices ( η ), preventing discrepancies in the fluorometer's internal light collection efficiency.

-

-

Absorbance Measurement: Measure the UV-Vis absorbance of all solutions at a single excitation wavelength.

-

Crucial Validation: Absorbance must be kept strictly below 0.1 at the excitation wavelength. Higher absorbances trigger the inner filter effect (reabsorption of emitted photons by unexcited molecules), which non-linearly skews the emission data[2].

-

-

Fluorescence Acquisition: Record the steady-state fluorescence emission spectra using the exact excitation wavelength established in Step 2. Keep slit widths constant.

-

Spectral Integration: Calculate the integrated fluorescence intensity (total area under the emission curve) for each sample.

-

Linear Regression: Plot the integrated fluorescence area (y-axis) against the absorbance (x-axis) for both the sample and the reference.

-

Data Validation & Calculation: A self-validating system requires the linear regression to yield an R2>0.99 . Deviations indicate aggregation or self-quenching. Calculate the quantum yield using the ratio of the slopes:

Φsample=Φref×(SloperefSlopesample)×(ηref2ηsample2)

Step-by-step self-validating workflow for determining relative fluorescence quantum yield.

Advanced Applications in Biological Sensing

DNA Intercalation & Structural Probing: The planar acridine core is an excellent DNA intercalator. When dyes like acridine orange or proflavine insert between DNA base pairs, their rotational and vibrational degrees of freedom are highly restricted. This physical constraint drastically reduces non-radiative decay pathways, leading to a parallel increase in both fluorescence lifetime and quantum yield, making them powerful tools for nucleic acid quantification and tracking[1][6].

Microenvironmental Mapping (Polarity and Viscosity): Acridine derivatives are highly sensitive to cellular microenvironments. Probes functionalized with dicyanoisophorone exhibit a massive 38-fold enhancement in fluorescence intensity and a red-shift in emission as solvent polarity increases. This is due to the stabilization of the highly polar ICT excited state, allowing for dynamic monitoring of intracellular lipid droplets and lysosomes.

Extreme pH Monitoring: While most probes operate near physiological pH, dual-response acridine probes attached to Tröger's base can monitor extreme acidic (pH 1.4–3.4) and alkaline (pH 12.5–15.0) conditions. The protonation/deprotonation of the acridine nitrogen directly modulates the emission spectra, providing linear, ratiometric readouts in harsh biological or industrial environments[7].

References

-

Fluorescent properties and probe features of newly synthesized acridine-terpyridyl bidentate ligand and its metalated complexes. ResearchGate. 4

-

Quantitative comparison of fluorescence quantum yields of acridine dyes. Benchchem. 2

-

Triazine-Modified Color-Responsive Triarylboron/Acridine Fluorescent Probe with Multi-Channel Charge Transfer for Highly Sensitive Fluoride Ion Detection. MDPI. 5

-

An unexpected dual-response pH probe based on acridine. SciSpace. 7

-

Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. RSC Publishing.

-

Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications. PubMed. 1

-

Colorimetric and Fluorescent 'light-up' Probe to Investigate ICT and a-PET Mechanisms for the Detection of Cu2+ and a Solid-State Emitter for the Visualization of Latent Fingerprints. ChemRxiv. 3

-

Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. PubMed. 6

Sources

- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Dual Faces of a Heterocycle: A Technical Guide to the Biological Activity of Acridine and Acridone Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The planar, tricyclic scaffolds of acridine and its oxidized counterpart, acridone, have long captivated the attention of medicinal chemists. These privileged pharmacophores are not merely relics of early dye chemistry but represent a versatile and potent class of compounds with a broad spectrum of biological activities.[1][2] Their unique physicochemical properties, particularly the ability to interact with nucleic acids and enzymes, have cemented their role in the development of therapeutics for a range of human diseases.[3][4] This in-depth technical guide provides a comprehensive exploration of the biological activities of acridine and acridone analogues. It delves into the core mechanisms of action, offers detailed, field-proven experimental protocols for their evaluation, and presents a curated summary of quantitative data to inform future drug discovery and development efforts. Our focus is on empowering researchers with the foundational knowledge and practical methodologies required to navigate the complexities and unlock the full therapeutic potential of this remarkable class of compounds.

The Core of Activity: Understanding the Acridine and Acridone Pharmacophores

The biological prowess of acridine and acridone analogues stems directly from their distinct, yet related, chemical structures. Acridine, a nitrogen-containing heterocyclic aromatic compound, possesses a planar geometry that is fundamental to its primary mechanism of action: DNA intercalation.[5][6] This planarity allows the molecule to slip between the base pairs of the DNA double helix, driven by π-π stacking interactions.[5] This act of insertion physically distorts the DNA structure, leading to an unwinding of the helix, an increase in its length and rigidity, and ultimately, the disruption of critical cellular processes such as DNA replication and transcription.[5][7]

Acridone, or 9(10H)-acridinone, retains the tricyclic core but features a carbonyl group at the 9-position.[2] While still capable of DNA intercalation, the acridone scaffold is also a common feature in a variety of naturally occurring alkaloids with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][8] The presence of the carbonyl group and the nitrogen atom at the 10-position allows for a different pattern of hydrogen bonding and electronic distribution, influencing the molecule's interaction with various biological targets.

The true versatility of these scaffolds lies in the potential for chemical modification. The nature, position, and length of substituents on the acridine or acridone nucleus are critical determinants of biological activity, selectivity, and pharmacokinetic properties.[4][9] For instance, the addition of side chains, often at the 9-position of the acridine ring, can significantly modulate a compound's DNA binding affinity and its ability to inhibit key enzymes.[5]

Mechanisms of Action: The Molecular Battleground

The biological effects of acridine and acridone analogues are exerted through a variety of molecular mechanisms, with the most prominent being DNA intercalation and enzyme inhibition.

DNA Intercalation: A Physical Disruption of the Genetic Code

As previously mentioned, the planarity of the acridine ring is the key driver of its ability to intercalate into DNA.[5] This non-covalent insertion between base pairs leads to a cascade of cellular consequences, including the inhibition of DNA and RNA polymerases, which are unable to traverse the distorted DNA template.[5][10] This disruption of fundamental cellular processes can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.[7]

Diagram 1: The Mechanism of DNA Intercalation by Acridine Analogues

Caption: Mechanism of DNA intercalation by acridine analogues.

Enzyme Inhibition: Targeting the Cellular Machinery

Beyond their interaction with DNA, acridine and acridone analogues are potent inhibitors of several key enzymes, a property that significantly contributes to their therapeutic effects.

-

Topoisomerases: These enzymes are crucial for managing the topological stress of DNA during replication and transcription.[11][12] Acridine derivatives, such as the clinically used anticancer agent amsacrine, can act as topoisomerase "poisons."[1][11] They stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to persistent DNA strand breaks and triggering apoptosis.[12][13] Both topoisomerase I and II can be targeted by different acridine analogues.[11][14]

-

Telomerase: This enzyme is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is overactive, contributing to their immortality. Acridine derivatives have been shown to inhibit telomerase activity, leading to telomere shortening and eventual cell senescence or apoptosis.[1][4]

-

Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[1][2] Tacrine, an acridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease, acting as a cholinesterase inhibitor to increase the levels of the neurotransmitter acetylcholine in the brain.[1][15]

A Spectrum of Biological Activities and Therapeutic Applications

The diverse mechanisms of action of acridine and acridone analogues translate into a wide range of biological activities, making them valuable candidates for various therapeutic applications.

Anticancer Activity

The anticancer properties of acridines and acridones are the most extensively studied.[1][4] Their ability to intercalate DNA and inhibit topoisomerases and telomerase makes them potent cytotoxic agents against a variety of cancer cell lines.[1][7][11] Several acridine derivatives have entered clinical trials, and amsacrine is used in the treatment of certain types of leukemia.[1] Research is ongoing to develop new analogues with improved efficacy, selectivity, and reduced side effects.[6][16]

Antimicrobial and Antiviral Activity

Historically, aminoacridines were used as antibacterial agents before the advent of sulfonamides and penicillins.[12] There is renewed interest in this class of compounds for combating drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[12][17] Acridone alkaloids and their synthetic derivatives have also demonstrated significant antiviral activity, including against the herpes simplex virus and hepatitis C virus.[2]

Anti-neurodegenerative Activity

As mentioned, the cholinesterase inhibitory activity of acridine derivatives like tacrine has been applied to the treatment of Alzheimer's disease.[1][15] Research in this area focuses on developing new analogues with improved pharmacokinetic profiles and reduced hepatotoxicity, which was a significant side effect of tacrine.[18]

Photodynamic Therapy (PDT)

Certain acridine derivatives, such as acridine orange, can function as photosensitizers.[19][20] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[9][21] Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species (ROS) that cause localized cell death.[19][22] This approach offers a targeted therapy with potentially fewer side effects than conventional chemotherapy.[21][23]

Quantitative Data Summary

The following tables provide a summary of the reported biological activities of selected acridine and acridone analogues. This data is intended to serve as a comparative reference for researchers in the field.

Table 1: Anticancer Activity of Selected Acridine/Acridone Analogues

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Amsacrine (m-AMSA) | Leukemia (various) | Varies | Topoisomerase II inhibitor | [1] |

| DACA | Various | Varies | Topoisomerase I and II inhibitor | [11] |

| C-1305 (Triazoloacridone) | Various | Varies | Topoisomerase II inhibitor | [1] |

| Acronycine | Multiple Myeloma | Varies | DNA interaction | [11] |

| Compound 120g | NCl H-522 (Lung) | 4.2 | Not specified | [1] |

| Compound 123b | HCT-15 (Colon) | 2.4 | Not specified | [1] |

| Compound 8b | HCT-116 (Colon) | 9.39 | Topoisomerase I inhibitor | [14] |

| Compound 7c | HepG2 (Liver) | Varies | Topoisomerase II inhibitor | [13] |

Table 2: Enzyme Inhibitory Activity of Selected Acridine/Acridone Analogues

| Compound ID | Target Enzyme | IC50 | Reference |

| Tacrine (THA) | Human Acetylcholinesterase (hAChE) | 500 nM | [1] |

| Tacrine (THA) | Human Butyrylcholinesterase (hBChE) | 23 nM | [1] |

| Compound 29 | Human Acetylcholinesterase (hAChE) | 2-8 nM | [1] |

| Compound 28 | Human Butyrylcholinesterase (hBChE) | 0.4-20 nM | [1] |

| Compound 61i | Carbonic Anhydrase I (hCA I) | 47.2 µM | [1] |

| Compound 61i | Carbonic Anhydrase II (hCA II) | 50.1 µM | [1] |

| Compound 130 | Topoisomerase II | 5 µM | [1] |

| Compound 8b | Topoisomerase I | 3.41 µg/mL | [14] |

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of acridine and acridone analogues. These protocols are designed to be self-validating and are grounded in established laboratory practices.

In Vitro Cytotoxicity Assessment: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][23] Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][24] The amount of formazan produced is directly proportional to the number of living cells. This assay is a fundamental first step in evaluating the potential anticancer activity of a compound.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of the test acridine/acridone analogue in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[1]

-

Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).[1]

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]

-

Diagram 2: Experimental Workflow for the MTT Cytotoxicity Assay

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

DNA Intercalation Assessment: Fluorescence Displacement Assay

Causality: This assay provides an indirect but robust method for assessing a compound's ability to intercalate into DNA.[25][26] It relies on the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from a DNA-EtBr complex.[6][25] When EtBr intercalates into DNA, its fluorescence is significantly enhanced. If a test compound also intercalates, it will compete with EtBr for binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence.[25][26] The extent of fluorescence quenching is proportional to the DNA binding affinity of the test compound.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of calf thymus DNA (ct-DNA), ethidium bromide (EtBr), and the test acridine/acridone analogue in a suitable buffer (e.g., Tris-HCl).

-

Determine the concentration of ct-DNA spectrophotometrically.

-

-

Formation of the DNA-EtBr Complex:

-

Fluorescence Measurement:

-

Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer. The typical excitation and emission wavelengths for EtBr are ~520 nm and ~600 nm, respectively.[25]

-

-

Titration with the Test Compound:

-

Add increasing concentrations of the test compound to the cuvette containing the DNA-EtBr complex.

-

After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity.[25]

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Calculate the percentage of fluorescence quenching at each concentration of the test compound.

-

The binding affinity can be estimated by determining the concentration of the compound that causes a 50% reduction in fluorescence (IC50).[25] Further analysis, such as Scatchard plots, can be used to determine the binding constant.[26]

-

Topoisomerase I Inhibition Assay: DNA Relaxation Assay

Causality: This assay directly measures the enzymatic activity of topoisomerase I, which is its ability to relax supercoiled DNA.[11] In the absence of an inhibitor, topoisomerase I will convert supercoiled plasmid DNA into its relaxed form.[11] A catalytic inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis, as the more compact supercoiled form migrates faster through the gel.[11]

Protocol:

-

Reaction Setup:

-

In microcentrifuge tubes, set up the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), and the reaction buffer.[11]

-

Add the test acridine/acridone analogue at various concentrations. Include a positive control inhibitor (e.g., camptothecin) and a no-inhibitor control.

-

-

Enzyme Addition and Incubation:

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.[11]

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer.

-

Load the entire reaction mixture into the wells of the gel.

-

Run the gel at 5-10 V/cm for 2-3 hours.[11]

-

-

Visualization and Data Analysis:

-

Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and then destain in water.[11]

-

Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will appear as a faster-migrating band, while relaxed DNA will be a slower-migrating band.[11]

-

Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's relaxation activity.[11]

-

Acetylcholinesterase Inhibition Assay: Ellman's Method

Causality: Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for inhibitors.[2][27] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine.[2] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][27] The rate of color formation is directly proportional to the enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Protocol:

-

Reagent Preparation:

-

Assay Plate Setup (96-well plate):

-

Add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the various dilutions of the test compound to the test wells.

-

For the positive control (100% enzyme activity), add 25 µL of phosphate buffer (with the same percentage of solvent as the inhibitor wells).

-

For the blank, add 50 µL of phosphate buffer.[27]

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Add 50 µL of the DTNB solution to all wells.[27]

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[27]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17] It is a fundamental measure of the potency of a potential antimicrobial compound. The broth microdilution method is a standardized and widely used technique for determining MIC values.[17][20]

Protocol (Broth Microdilution):

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test acridone analogue in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[17]

-

The plate should also include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[17]

-

-

Inoculum Preparation:

-

Grow the test microorganism (e.g., S. aureus) overnight.

-

Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

-

Dilute this standardized suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

-

In Vitro Photodynamic Therapy (PDT) Assay

Causality: This assay evaluates the phototoxic potential of a photosensitizing acridine derivative.[3][21] The protocol involves incubating cells with the photosensitizer, followed by irradiation with light of a specific wavelength.[18][21] The resulting cell death, typically measured by an apoptosis or cytotoxicity assay, is compared to control groups (cells with photosensitizer but no light, cells with light but no photosensitizer, and untreated cells) to determine the light-dependent cytotoxic effect.

Protocol:

-

Cell Seeding and Incubation with Photosensitizer:

-

Seed cells (e.g., a cancer cell line) in a multi-well plate and allow them to attach overnight.

-

Remove the medium and wash the cells with PBS.

-

Add medium containing various concentrations of the acridine photosensitizer to the cells.[21]

-

Incubate for a specified period (e.g., 4-24 hours) in the dark to allow for cellular uptake of the photosensitizer.[3][18]

-

-

Irradiation:

-

Post-Irradiation Incubation and Viability Assessment:

-

Data Analysis:

-

Compare the viability of the cells treated with both the photosensitizer and light to the control groups.

-

A significant decrease in viability in the fully treated group compared to the controls indicates a photodynamic effect.

-

Conclusion and Future Perspectives

Acridine and acridone analogues represent a rich and enduring source of biologically active compounds with significant therapeutic potential. Their multifaceted mechanisms of action, centered around DNA intercalation and enzyme inhibition, provide a solid foundation for the development of novel anticancer, antimicrobial, and anti-neurodegenerative agents. The synthetic tractability of these scaffolds allows for fine-tuning of their pharmacological profiles, offering the potential to enhance efficacy, improve selectivity, and overcome challenges such as drug resistance.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new acridine and acridone derivatives. By combining these in vitro assays with in silico modeling and subsequent in vivo studies, researchers can accelerate the journey from compound synthesis to potential clinical application. Future research will likely focus on the development of multi-target agents, the use of these scaffolds as drug delivery vehicles, and the exploration of their potential in emerging therapeutic areas. As our understanding of the complex cellular pathways involved in disease continues to grow, the versatile acridine and acridone nucleus is poised to remain a cornerstone of medicinal chemistry and drug discovery.

References

-

Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(26), 15776-15813. [Link]

-

Chang, J. E., et al. (2023). An In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells. Journal of Visualized Experiments. [Link]

-

Belmont, P., & Dorange, I. (2007). Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now?. Anti-cancer agents in medicinal chemistry, 7(2), 121–139. [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

-

Mroz, P., Yaroslavsky, A., Kharkwal, G. B., & Hamblin, M. R. (2011). An in vitro approach to photodynamic therapy. Journal of visualized experiments : JoVE, (57), e3571. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

Nickson, C. (2020). Minimum Inhibitory Concentration. Life in the Fast Lane. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules (Basel, Switzerland), 26(4), 863. [Link]

-

Austin, E., & Jagdeo, J. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of visualized experiments : JoVE, (138), 58190. [Link]

-

Sharma, M. (2018). Medicinal chemistry of acridine and its analogues. RSC medicinal chemistry, 9(10), 1339–1352. [Link]

-

Nature Portfolio. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

-

Kwiatkowski, S., Knap, B., Przystupski, D., Saczko, J., Kędzierska, E., Knap-Czop, K., Kotlińska, J., Michel, O., Kotowski, K., & Łysek-Gładysińska, M. (2018). Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions. Pharmaceuticals (Basel, Switzerland), 11(2), 50. [Link]

-

Boger, D. L., & Tse, W. C. (2003). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research, 36(11), 821–829. [Link]

-

Dzierzbicka, K., & Trzonkowski, P. (2016). Biomedical applications of acridines : derivatives, syntheses, properties and biological activities with a focus on neurodegenerative diseases. DOKUMEN.PUB. [Link]

-

Wang, L., et al. (2018). Novel synthetic acridine-based derivatives as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2541-2545. [Link]

-

ResearchGate. (2026). Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I | Request PDF. [Link]

-

Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487. [Link]

-

Singh, S., Das, S., & Kumar, S. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01460. [Link]

-

Celli, J. P., Spring, B. Q., Rizvi, I., Evans, C. L., Samkoe, K. S., Verma, S., Pogue, B. W., & Hasan, T. (2013). Photodynamic Therapy (PDT): PDT Mechanisms. Clinical endoscopy, 46(1), 24–29. [Link]

-

Al-Warhi, T., et al. (2023). Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. Molecules, 28(18), 6649. [Link]

-

Maurya, D. (n.d.). Drug–DNA Interaction: Mechanisms, Analytical Techniques, and Implications in Therapeutic Design. International Journal of Scientific Development and Research. [Link]

-

Wikipedia contributors. (n.d.). Antimicrobial photodynamic therapy. In Wikipedia. [Link]

-

Journal of Pharmacy and Pharmacology Research. (2024). Amide-based derivatives of acridine display multifaceted anticancer targeting: an in silico-based mechanistic study. [Link]

-

Ukrainian Biopharmaceutical Journal. (n.d.). as potential DNA binding agents. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. scribd.com [scribd.com]

- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. emerypharma.com [emerypharma.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Novel synthetic acridine-based derivatives as topoisomerase I inhibitors [html.rhhz.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. litfl.com [litfl.com]

DNA binding properties of 5-methylacridine-4-carboxylic acid derivatives

An In-Depth Technical Guide to the DNA Binding Properties of 5-Methylacridine-4-Carboxylic Acid Derivatives

Abstract

This technical guide provides a comprehensive examination of the , a class of compounds demonstrating significant potential in oncology. The planar acridine scaffold enables these molecules to function as potent DNA intercalators, while modifications, particularly at the 4-position, modulate their binding affinity, specificity, and biological activity. This document delves into the core mechanisms of interaction, including duplex DNA intercalation and G-quadruplex stabilization, the resulting cellular consequences, and the structure-activity relationships that govern their efficacy. We present a suite of detailed, field-proven experimental protocols for the biophysical characterization of these interactions, from initial binding confirmation to thermodynamic profiling and target validation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel DNA-targeting therapeutics.

Introduction: The Acridine Scaffold in DNA-Targeted Therapy

The acridine nucleus, a planar tricyclic nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its capacity to interact with nucleic acids.[1][2][3] The planarity of this aromatic system is the critical feature that facilitates its insertion between the base pairs of double-stranded DNA, a mechanism known as intercalation.[1][2] This interaction disrupts the topology and function of DNA, interfering with vital cellular processes like replication and transcription, ultimately leading to cytotoxicity.[1][4]

Within this broad class of compounds, derivatives of 5-methylacridine-4-carboxylic acid have emerged as particularly potent molecules with significant anti-proliferative properties.[5][6] Their biological activity is intrinsically linked to their high affinity for DNA. These derivatives not only target the canonical DNA double helix but also show interactions with non-canonical structures like G-quadruplexes.[5][6] These four-stranded structures are prevalent in telomeric regions and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.[5][7] By stabilizing G-quadruplexes, these ligands can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[5][7]

This guide offers an in-depth exploration of the . We will dissect the molecular mechanisms of action, provide validated experimental workflows for their characterization, and discuss the structure-activity relationships that are crucial for the rational design of next-generation therapeutic agents.

Core Mechanisms of DNA Interaction

The biological efficacy of 5-methylacridine-4-carboxylic acid derivatives is rooted in their multifaceted interactions with DNA. The primary mode of binding is intercalation, but the specific substitutions on the acridine core dictate the overall affinity, sequence selectivity, and potential for targeting alternative DNA structures.

Binding Modes: Intercalation and G-Quadruplex Stabilization

-

DNA Intercalation: The foundational mechanism involves the insertion of the planar 5-methylacridine core between adjacent base pairs of the DNA double helix. This interaction is primarily driven by non-covalent forces, including π-π stacking between the aromatic system of the ligand and the DNA bases.[2][3] This insertion causes significant local distortions to the DNA structure, such as unwinding of the helix and an increase in the distance between base pairs, which subsequently obstructs the machinery of DNA replication and transcription.[1][2]

-

G-Quadruplex Binding: Human telomeric DNA and certain oncogene promoters are rich in guanine sequences that can fold into four-stranded G-quadruplex structures.[5][7] The planar surface of the acridine ring is well-suited to stack on the terminal G-quartet of these structures. Stabilization of G-quadruplexes by small molecules can block the binding of telomerase or transcription factors, leading to cellular senescence or apoptosis in cancer cells.[7] While derivatives of 5-methylacridine-4-carboxylic acid show high affinity for both duplex and quadruplex DNA, this often comes with poor specificity, binding strongly to both forms.[5][6]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is finely tuned by their chemical structure:

-

The Acridine Core: The planarity of the tricyclic system is non-negotiable for effective intercalation.[2]

-

The 4-Carboxamide Moiety: The side chain attached to the 4-position carboxylic acid is a critical determinant of activity. It significantly influences DNA binding kinetics, affinity, and interactions with DNA-associated enzymes.[2][5] For instance, linking two 5-methylacridine-4-carboxamide units to create a dimer can lead to a marked increase in anti-proliferative activity.[5]

-

The 5-Methyl Group: While less studied, substitutions at the 5-position are known to be part of the most active derivatives, suggesting a role in optimizing the geometry of interaction within the DNA binding pocket.[5]

Downstream Cellular Consequences

The binding of these derivatives to DNA initiates a cascade of cellular events that contribute to their anticancer effects.

-

Topoisomerase Poisoning: Many acridine derivatives, including the related drug DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), function as topoisomerase poisons.[8] They stabilize the covalent complex formed between topoisomerase enzymes (I and II) and DNA.[2] This prevents the re-ligation of DNA strands, leading to an accumulation of strand breaks, which are highly toxic to the cell.[8]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cellular checkpoint responses, often resulting in cell cycle arrest and the initiation of programmed cell death (apoptosis).[2]

Caption: DNA interaction modes and downstream cellular effects.

Experimental Characterization: A Validated Workflow

A multi-faceted experimental approach is essential to fully characterize the . This workflow is designed to progress from initial confirmation of binding to a detailed elucidation of the binding mode and thermodynamic drivers.

Caption: Workflow for characterizing DNA-ligand interactions.

Phase 1: Binding Confirmation and Affinity Determination

A. UV-Visible Spectroscopic Titration

-

Causality & Rationale: This technique is a primary indicator of interaction. Upon intercalation, the π-π stacking between the acridine chromophore and the DNA base pairs alters the electronic transition energy of the compound.[9] This results in a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift), providing strong evidence for interaction.[10]

-

Protocol:

-

Prepare a stock solution of the 5-methylacridine-4-carboxylic acid derivative in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine its concentration spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[9]

-

Perform a titration by maintaining a constant concentration of the acridine compound (e.g., 20 µM) in a cuvette.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette. Allow the solution to equilibrate for 5 minutes after each addition.

-

Record the UV-Vis absorption spectrum (e.g., 300-500 nm) after each addition.

-

-

Self-Validation: A clear isosbestic point in the spectral overlays indicates a two-state binding equilibrium between the free and DNA-bound ligand. The binding constant (Kb) can be calculated by fitting the absorbance changes to the Wolfe-Shimer equation or similar binding models.[10]

B. Fluorescence Competitive Binding Assay

-

Causality & Rationale: This is a robust method to confirm an intercalative binding mode. Ethidium bromide (EB) is a well-known intercalator that fluoresces strongly when bound to DNA. A test compound that also intercalates will compete for the same binding sites, displacing EB and causing a measurable quenching of the fluorescence intensity.[9] This provides stronger evidence for intercalation than UV-Vis alone.

-

Protocol:

-

Prepare a solution of ctDNA (e.g., 20 µM) and Ethidium Bromide (e.g., 2 µM) in buffer and incubate for 10 minutes to form the DNA-EB complex.

-

Record the initial fluorescence emission spectrum of the DNA-EB complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).

-

Titrate the DNA-EB solution with increasing concentrations of the 5-methylacridine-4-carboxylic acid derivative.

-

After each addition, equilibrate for 5 minutes before recording the fluorescence emission spectrum.

-

-

Self-Validation: The data are used to calculate the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency. The apparent binding constant (Kapp) can be determined using the equation: KEB × [EB] = Kapp × [Compound]50, where KEB is the binding constant of EB to DNA (typically ~1.0 × 107 M-1) and [Compound]50 is the concentration of the test compound required to reduce the initial fluorescence by 50%.

| Parameter | UV-Vis Spectroscopy | Fluorescence Quenching |

| Observation | Hypochromism & Bathochromic Shift | Decrease in DNA-EB Fluorescence |

| Binding Constant (Kb) | 104 - 106 M-1 | 104 - 106 M-1 |

| Inference | Strong π-π stacking interaction | Competitive displacement of EB |

Table 1: Representative quantitative data from spectroscopic binding assays.

Phase 2: Elucidation of Binding Mode and Thermodynamics

A. Viscometry

-

Causality & Rationale: This hydrodynamic method provides definitive evidence for classical intercalation. Intercalating ligands increase the separation of adjacent base pairs, leading to a lengthening and stiffening of the DNA helix. This increase in the axial length of DNA results in a measurable increase in the viscosity of the solution.[9][11] In contrast, ligands that bind exclusively in the grooves cause minimal change to the DNA length and therefore have little to no effect on viscosity.

-

Protocol:

-

Prepare a series of solutions with a fixed concentration of sonicated, rod-like DNA fragments (to ensure solution homogeneity) and varying concentrations of the test compound.

-

Measure the flow time of each solution through a calibrated semi-micro viscometer submerged in a constant temperature water bath.

-

Calculate the relative specific viscosity (η/η0)1/3 versus the binding ratio ([Compound]/[DNA]).

-

-

Self-Validation: A significant and monotonic increase in relative viscosity with increasing compound concentration is a hallmark of DNA intercalation.

B. Isothermal Titration Calorimetry (ITC)

-

Causality & Rationale: ITC is the gold standard for thermodynamic characterization as it directly measures the heat (ΔH) released or absorbed during a binding event.[12][13] This allows for the simultaneous determination of the binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[13][14] The resulting thermodynamic signature provides deep insight into the nature of the binding forces. For intercalation, a negative enthalpy change (ΔH) is typical, suggesting favorable van der Waals and hydrogen bonding interactions, while the entropy change (ΔS) reflects hydrophobic contributions and conformational changes.[12][15]

-

Protocol:

-

Prepare precisely concentrated solutions of the acridine derivative and ctDNA in the same buffer batch after extensive dialysis to minimize heat of dilution effects.

-

Load the acridine derivative solution into the syringe and the DNA solution into the sample cell of the calorimeter.

-

Perform a series of injections of the ligand into the DNA solution, measuring the heat change after each injection until saturation is reached.

-

-

Self-Validation: The resulting binding isotherm (heat per injection vs. molar ratio) is fitted to a suitable binding model to extract the thermodynamic parameters. The consistency of the data and the quality of the fit (χ²) validate the results.

| Parameter | Typical Value for Intercalation | Driving Forces Indicated |

| Binding Constant (Ka) | 105 - 107 M-1 | High binding affinity |

| Enthalpy (ΔH) | Negative (e.g., -12 to -4 kcal·mol⁻¹)[15] | van der Waals & H-bonding |

| Entropy (TΔS) | Varies (can be +/-) | Hydrophobic & conformational effects |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |

Table 2: Hypothetical thermodynamic profile for an intercalating 5-methylacridine-4-carboxamide derivative determined by ITC.

Phase 3: Target Validation and Biological Activity

A. Topoisomerase I/II Inhibition Assay

-

Causality & Rationale: To confirm that DNA binding translates into the inhibition of key nuclear enzymes. Topoisomerases relieve supercoiling in DNA. This assay tests the ability of a compound to inhibit this function, typically by stabilizing the enzyme-DNA cleavage complex.[2]

-

Protocol:

-

Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of the test compound.

-

Include a positive control (e.g., camptothecin for Topo I) and a negative (no compound) control.

-

Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, nicked) using agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands.

-

-

Self-Validation: Inhibition of enzyme activity is observed as a decrease in the formation of the relaxed DNA isoform compared to the negative control. A potent topoisomerase poison will lead to an accumulation of the supercoiled substrate and potentially linear or nicked DNA.[2]

B. MTT Cell Viability Assay

-

Causality & Rationale: This assay quantifies the anti-proliferative effect of the compounds on cancer cell lines, providing a crucial link between molecular interaction and cellular outcome. The assay measures the metabolic activity of cells, which correlates with cell viability.[16][17]

-

Protocol:

-

Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere.[18]

-

Treat the cells with a serial dilution of the 5-methylacridine-4-carboxylic acid derivative for a set period (e.g., 48-72 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][20]

-

Solubilize the formazan crystals and measure the absorbance at ~570 nm.

-

-

Self-Validation: The results are used to calculate the IC50 value—the concentration of the compound that inhibits cell growth by 50%. A low IC50 value indicates high cytotoxic potency.

| Compound | DNA Binding (Kb, M-1) | Topo II Inhibition | Cytotoxicity (IC50, µM) - HeLa Cells |

| Derivative A (Simple amide) | 1.2 x 105 | Moderate | 47.5[18] |

| Derivative B (Dimer) | 5.5 x 105 | Strong | < 10.0 |

| Derivative C (Bulky side-chain) | 8.0 x 104 | Weak | > 100 |

Table 3: Illustrative structure-activity relationship data, linking biophysical and cellular results.

Conclusion and Future Directions

Derivatives of 5-methylacridine-4-carboxylic acid represent a robust and versatile class of DNA-binding agents. Their primary mechanism of action involves DNA intercalation, leading to the inhibition of topoisomerase enzymes and the disruption of DNA replication and transcription, which culminates in potent anti-proliferative activity.[5][8] The extensive body of research demonstrates that the side chain at the 4-carboxamide position is a critical handle for modulating DNA affinity, biological potency, and pharmacokinetic properties.

The experimental framework detailed in this guide provides a self-validating system for the comprehensive characterization of these molecules, from initial spectroscopic evidence of binding to the thermodynamic and cellular validation of their mechanism. While these compounds exhibit high affinity for DNA, a key challenge and future direction will be to engineer derivatives with greater specificity for particular DNA sequences or structures, such as oncogene-specific G-quadruplexes.[5][6] The development of next-generation compounds could focus on:

-

Optimizing side chains to achieve selective recognition of target DNA sequences.

-

Designing hybrid molecules that conjugate the acridine scaffold to other pharmacophores to enhance efficacy and overcome drug resistance.[4]

-

Developing targeted delivery systems to increase the accumulation of these potent agents at tumor sites, thereby improving the therapeutic window.

The continued exploration of the 5-methylacridine-4-carboxylic acid scaffold holds significant promise for the discovery of novel and effective anticancer therapeutics.

References

-

Ferreira, R., Aviñó, A., Mazzini, S., & Eritja, R. (2012). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules. [Link]

-

Bentham Science. (2025). Emerging Insights and Innovations in Acridine Derivatives: A Review. Bentham Science. [Link]

-

de Oliveira, C. H. S., et al. (2015). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules. [Link]

-

Paul, B. K., Guchhait, N. (2014). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. Physical Chemistry Chemical Physics. [Link]

-

Ferreira, R., et al. (2012). Synthesis, DNA-binding and antiproliferative properties of acridine and 5-methylacridine derivatives. Molecules. [Link]

-

Stankova, I. (2019). A review of published data on acridine derivatives with different biological activities. Medical and Health Science Journal. [Link]

-

Sparapani, S., et al. (2008). Structure-activity relationships of acridine derivatives via click chemistry: A novel class of G-quadruplex binding ligands. Cancer Research. [Link]

-

Anonymous. (2024). Emerging Role of Acridine Nucleus in The Treatment of Rare and Neglected Diseases: A Review. Pharmaceutical Sciences. [Link]

-

Ma, L., et al. (2014). Acridine and its derivatives: a patent review (2009 - 2013). Expert Opinion on Therapeutic Patents. [Link]

-

Zhou, C. H., et al. (2013). Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. Current Medicinal Chemistry. [Link]

-

Sadowski, B., et al. (2024). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Journal of Molecular Liquids. [Link]

-

Furtado, M. A., & El-Hage, S. (1982). Competitive Binding Studies of Compounds That Interact With DNA Utilizing Fluorescence Polarization. Biochemical and Biophysical Research Communications. [Link]

-

Turos-Cabal, M., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules. [Link]

-

Ghosh, R., et al. (2010). Chemotherapeutic potential of 9-phenyl acridine: Biophysical studies on its binding to DNA. Journal of Biological Inorganic Chemistry. [Link]

-

Ghosh, R., et al. (2010). Chemotherapeutic potential of 9-phenyl acridine: biophysical studies on its binding to DNA. JBIC Journal of Biological Inorganic Chemistry. [Link]

-

ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

-

Ammar, K. (2013). Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). IntechOpen. [Link]

-